molecular formula C23H22ClN3O4 B132228 FOY 251 Benzyl Ester Hydrochloride CAS No. 71079-12-4

FOY 251 Benzyl Ester Hydrochloride

Cat. No. B132228
CAS RN: 71079-12-4
M. Wt: 439.9 g/mol
InChI Key: WFWBXMJJACCAJG-UHFFFAOYSA-N
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Description

FOY 251 Benzyl Ester Hydrochloride is a protected camostat metabolite . Its molecular formula is C23H22ClN3O4 .


Molecular Structure Analysis

The molecular structure of FOY 251 Benzyl Ester Hydrochloride consists of a benzyl ester group and a hydrochloride group . The InChI representation of its structure is InChI=1S/C23H21N3O4.ClH/c24-23 (25)26-19-10-8-18 (9-11-19)22 (28)30-20-12-6-16 (7-13-20)14-21 (27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2, (H4,24,25,26);1H .


Physical And Chemical Properties Analysis

FOY 251 Benzyl Ester Hydrochloride has a molecular weight of 439.9 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 117 Ų . The compound has a rotatable bond count of 9 .

Scientific Research Applications

Paraben Esters in Aquatic Environments

Parabens, including benzyl esters, are used as preservatives in various consumer products. Their occurrence, fate, and behavior in aquatic environments have been reviewed, highlighting their ubiquity in surface water and sediments due to continuous introduction from product consumption. Although parabens are biodegradable, their transformation products, particularly chlorinated by-products, pose environmental concerns due to their stability and potential toxicity. Further studies are needed to understand the impact of these compounds on aquatic ecosystems and public health (Haman, Dauchy, Rosin, & Munoz, 2015).

Benzoyl Peroxide in Dermatological Applications

Benzoyl Peroxide (BPO) is widely used in dermatology for treating acne due to its antibacterial and comedolytic activities. Research has shown its effectiveness in combination with other treatments, highlighting the lack of bacterial resistance and recommending its inclusion in long-term antibiotic regimens for acne management (Tanghetti & Popp, 2009).

Hyaluronan Esterification for Biomedical Applications

Research on hyaluronan derivatives, obtained through partial or total esterification, suggests potential in various clinical applications. These materials exhibit different physico-chemical and biological properties, influencing cell adhesion and polymer stability. The type and degree of esterification significantly affect these properties, indicating the importance of chemical modification in developing new biocompatible, degradable materials (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Metalloporphyrin-Catalyzed Functionalization of Saturated C-H Bonds

Metalloporphyrins have been explored for their catalytic activity in functionalizing saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion. This research highlights the potential of metalloporphyrins in organic synthesis and biomimetic studies, offering a pathway for selective and efficient chemical transformations (Che, Lo, Zhou, & Huang, 2011).

Safety And Hazards

Specific safety and hazard information for FOY 251 Benzyl Ester Hydrochloride is not available in the retrieved data. For detailed safety information, it’s recommended to refer to its Safety Data Sheet (SDS) .

properties

IUPAC Name

[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4.ClH/c24-23(25)26-19-10-8-18(9-11-19)22(28)30-20-12-6-16(7-13-20)14-21(27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2,(H4,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWBXMJJACCAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633124
Record name 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FOY 251 Benzyl Ester Hydrochloride

CAS RN

71079-12-4
Record name 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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